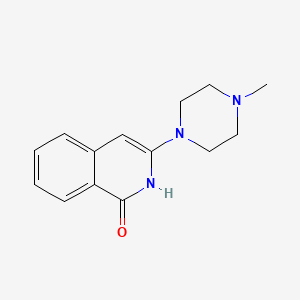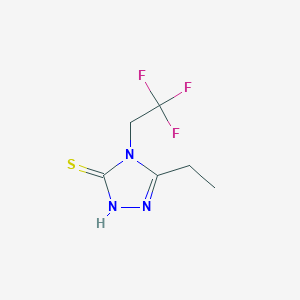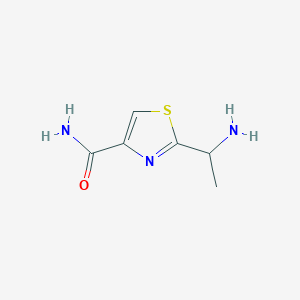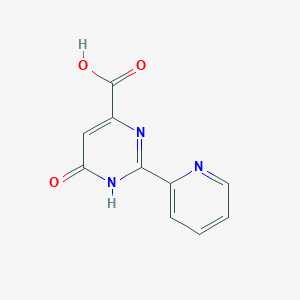
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid typically involves the condensation of pyridine-2-carbaldehyde with a suitable pyrimidine derivative under basic conditions. One common method involves the use of sodium hydroxide as a base and ethanol as a solvent. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography until completion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine and pyrimidine rings can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of halogenated, alkylated, or nitrated derivatives.
Applications De Recherche Scientifique
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-YL)pyrimidine-4-carboxylic acid: Lacks the hydroxyl group at the 6-position.
6-Hydroxy-2-(pyridin-2-YL)pyrimidine: Lacks the carboxylic acid group at the 4-position.
2-(Pyridin-2-YL)pyrimidine: Lacks both the hydroxyl group at the 6-position and the carboxylic acid group at the 4-position.
Uniqueness
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid is unique due to the presence of both the hydroxyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for the formation of a wide range of derivatives with diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H7N3O3 |
|---|---|
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-8-5-7(10(15)16)12-9(13-8)6-3-1-2-4-11-6/h1-5H,(H,15,16)(H,12,13,14) |
Clé InChI |
VZAHIDKEGSCWOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
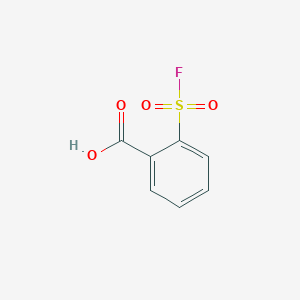
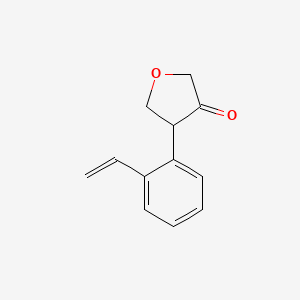
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)

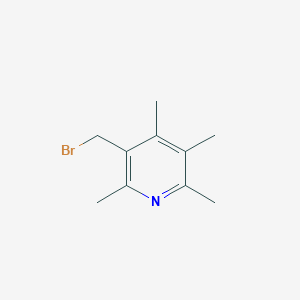
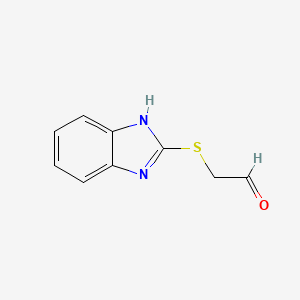
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
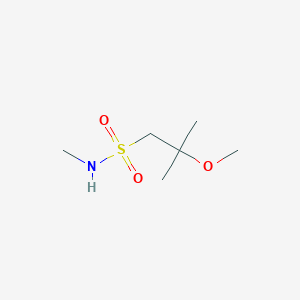
![8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)

